molecular formula C9H5N3OS B14429739 Benzo[b]thiophene-2-carbonyl azide CAS No. 78140-97-3

Benzo[b]thiophene-2-carbonyl azide

Katalognummer: B14429739
CAS-Nummer: 78140-97-3
Molekulargewicht: 203.22 g/mol
InChI-Schlüssel: JLGIMATYADOSHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[b]thiophene-2-carbonyl azide is an organic compound that belongs to the class of benzothiophenes, which are aromatic heterocyclic compounds containing a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-2-carbonyl azide typically involves the reaction of benzo[b]thiophene-2-carbonyl chloride with sodium azide. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired azide compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azide compounds.

Analyse Chemischer Reaktionen

Types of Reactions: Benzo[b]thiophene-2-carbonyl azide undergoes various chemical reactions, including:

    Cycloaddition Reactions: It can participate in [2+3] cycloaddition reactions to form triazoles.

    Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Cycloaddition Reactions: Typically involve the use of alkenes or alkynes as reactants, often under thermal or catalytic conditions.

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, with reactions often carried out in the presence of a base or acid catalyst.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Substituted Benzothiophenes: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Benzo[b]thiophene-2-carbonyl azide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Wirkmechanismus

The mechanism of action of benzo[b]thiophene-2-carbonyl azide involves its ability to undergo cycloaddition and substitution reactions, leading to the formation of bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and resulting in various biological effects. The exact pathways and molecular targets depend on the specific structure of the derivatives formed from the azide compound.

Vergleich Mit ähnlichen Verbindungen

    Benzo[b]thiophene-2-carbonyl chloride: A precursor in the synthesis of benzo[b]thiophene-2-carbonyl azide.

    Benzo[b]thiophene-2-carboxamide: Another derivative of benzo[b]thiophene with different functional groups and applications.

Uniqueness: this compound is unique due to its azide functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through cycloaddition and substitution reactions. This versatility makes it a valuable compound in various fields of research and industrial applications.

Eigenschaften

CAS-Nummer

78140-97-3

Molekularformel

C9H5N3OS

Molekulargewicht

203.22 g/mol

IUPAC-Name

1-benzothiophene-2-carbonyl azide

InChI

InChI=1S/C9H5N3OS/c10-12-11-9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5H

InChI-Schlüssel

JLGIMATYADOSHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.